

Crystal Structure Analysis of Diphenyl-Substituted Pyrazole Derivatives: A Technical Guide

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Compound of Interest

Compound Name: *diphenyl-1H-pyrazole-4,5-diamine*

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Publication Note: A comprehensive search of publicly available crystallographic databases and scientific literature did not yield a specific crystal structure for **diphenyl-1H-pyrazole-4,5-diamine**. This guide therefore presents a detailed crystal structure analysis of a closely related and well-documented compound, 4-(1,3-Diphenyl-4,5-dihydro-1H-pyrazol-5-yl)-1,3-diphenyl-1H-pyrazole, to provide researchers, scientists, and drug development professionals with an in-depth understanding of the structural characteristics of this class of molecules. The data and methodologies presented are based on the findings published by Fun, H.-K., et al. in Acta Crystallographica Section E (2011).

Introduction

Pyrazole derivatives are a cornerstone in medicinal chemistry and materials science, exhibiting a wide array of biological activities and optical properties. The spatial arrangement of substituents on the pyrazole core is critical to their function, making single-crystal X-ray diffraction an indispensable tool for their characterization. This document provides a technical overview of the crystal structure of 4-(1,3-Diphenyl-4,5-dihydro-1H-pyrazol-5-yl)-1,3-diphenyl-1H-pyrazole (C₃₀H₂₄N₄), serving as a case study for this class of compounds.

Molecular and Crystal Structure

The asymmetric unit of the title compound consists of one molecule containing two pyrazole rings and four phenyl rings. The crystal structure is stabilized by C-H... π interactions, with no

significant intermolecular hydrogen-bonding interactions observed.^[1]^[2]

Data Presentation

The crystallographic data and refinement parameters for $C_{30}H_{24}N_4$ are summarized in the tables below.

Table 1: Crystal Data and Structure Refinement.

Parameter	Value
Empirical Formula	C ₃₀ H ₂₄ N ₄
Formula Weight (M _r)	440.53
Crystal System	Monoclinic
Space Group	P2 ₁ /c
Unit Cell Dimensions	
a (Å)	10.7841 (5)
b (Å)	11.0582 (6)
c (Å)	21.4820 (9)
β (°)	113.359 (2)
Volume (V) (Å ³)	2351.82 (19)
Z	4
Data Collection	
Radiation	Mo Kα (λ = 0.71073 Å)
Temperature (K)	296
Absorption Coeff. (μ) (mm ⁻¹)	0.08
Refinement	
R[F ² > 2σ(F ²)]	0.043
wR(F ²)	0.120
Goodness-of-fit (S)	1.01
Reflections collected	7042
Parameters	307
Δρ _{max} / Δρ _{min} (e Å ⁻³)	0.19 / -0.17

Data sourced from Fun, H.-K., et al. (2011).[1]

Table 2: Key Dihedral Angles.

Inter-planar Relationship	Dihedral Angle (°)
Between the two pyrazole rings	73.43 (6)
Pyrazole 1 to attached Phenyl Rings	40.08 (6), 9.28 (6)
Pyrazole 2 to attached Phenyl Rings	15.78 (8), 17.25 (7)

Data sourced from Fun, H.-K., et al. (2011).[\[1\]](#)[\[2\]](#)

Note on Bond Lengths and Angles: Specific bond lengths and angles were not explicitly tabulated in the reference publication. However, the authors report that all bond lengths and angles are within the normal ranges and are comparable to related structures.[\[1\]](#)

Experimental Protocols

Synthesis

The title compound was synthesized via a cyclocondensation reaction. A mixture of (2E)-3-(1,3-diphenyl-1H-pyrazol-4-yl)-1-phenylprop-2-en-1-one (1.0 mmol) and phenylhydrazine (1.5 mmol) was refluxed in glacial acetic acid for 4 hours. After cooling to room temperature, the resulting solid was collected by filtration and dried. The reported yield was 50%.

Single-Crystal X-ray Diffraction

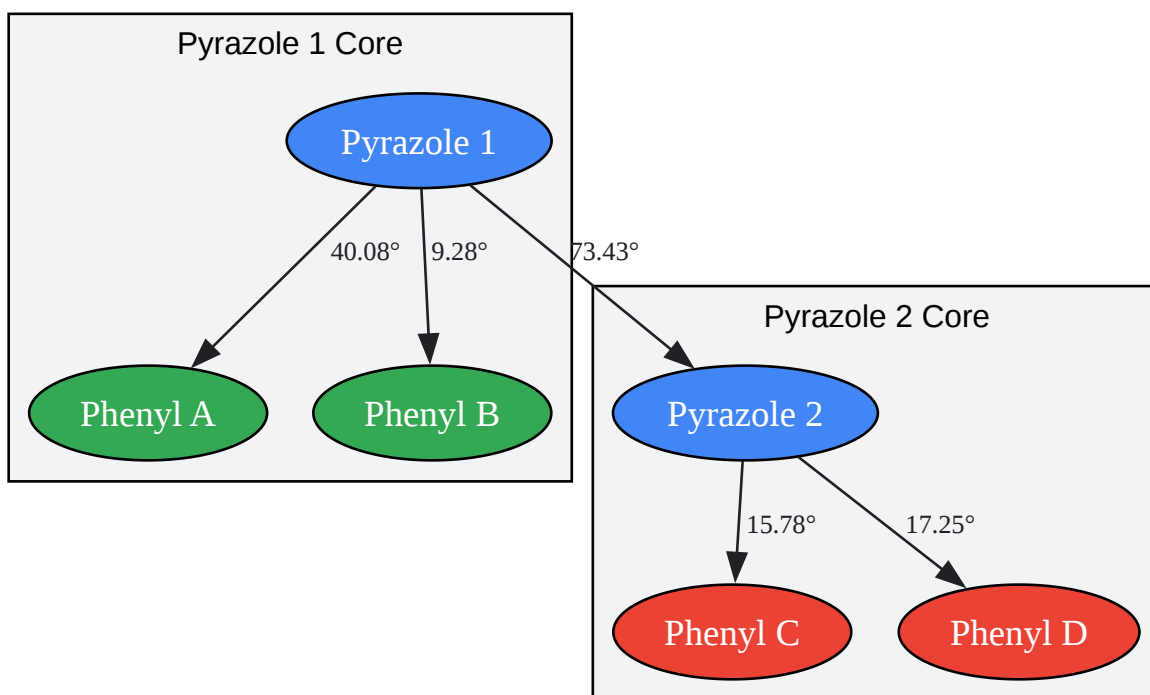
A suitable single crystal (0.56 × 0.54 × 0.36 mm) was selected for X-ray diffraction analysis. Data were collected at 296 K on a Bruker APEX DUO CCD area-detector diffractometer using graphite-monochromated Mo K α radiation. The structure was solved by direct methods and refined by full-matrix least-squares on F². All hydrogen atoms were positioned geometrically and refined using a riding model.

Visualizations

Molecular Structure and Ring Relationships

The following diagrams illustrate the molecular structure and the workflow for its determination.

Figure 1: 2D representation of the molecular connectivity.

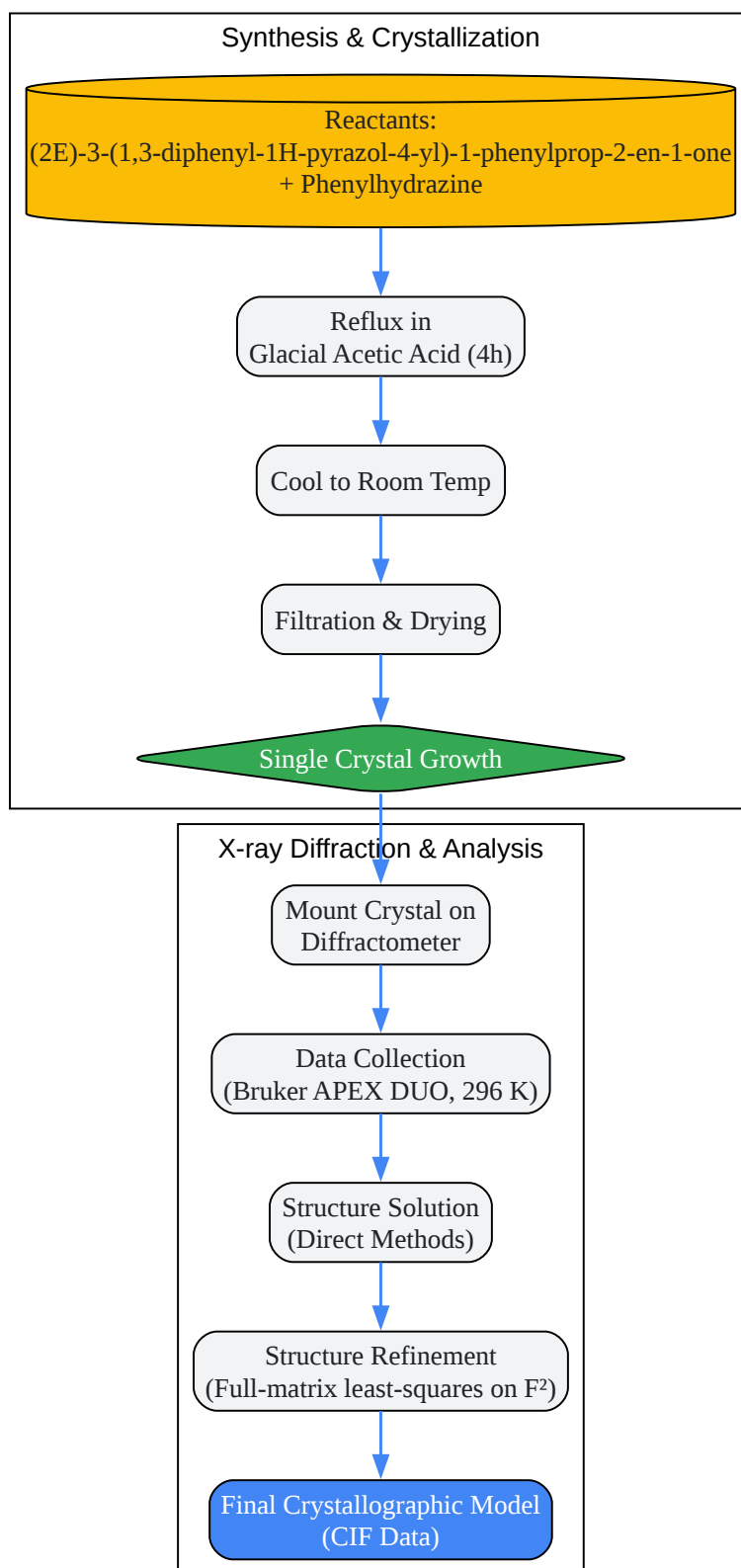


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Figure 2: Dihedral angles between constituent rings.

Experimental Workflow

The logical flow from chemical synthesis to final structural analysis is depicted below.



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Figure 3: Workflow for Crystal Structure Determination.

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References

- 1. 4-(1,3-Diphenyl-4,5-dihydro-1H-pyrazol-5-yl)-1,3-diphenyl-1H-pyrazole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-(1,3-Diphenyl-4,5-dihydro-1H-pyrazol-5-yl)-1,3-diphenyl-1H-pyrazole - PubMed [pubmed.ncbi.nlm.nih.gov]
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